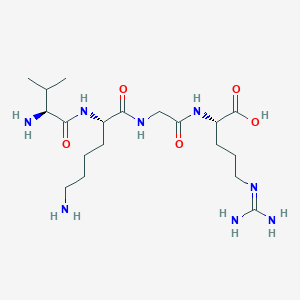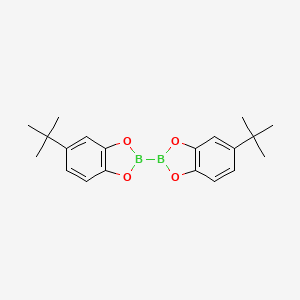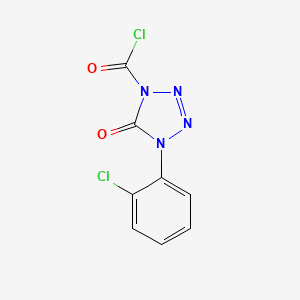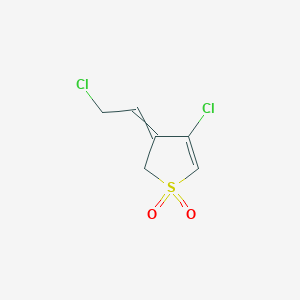![molecular formula C13H19O6P B12555211 Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate CAS No. 166977-94-2](/img/structure/B12555211.png)
Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate is a chemical compound with the molecular formula C13H19O5P and a molecular weight of 286.26 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate involves the reaction of methyl 4-(bromomethyl)benzoate with triethylphosphite. The reaction is typically carried out under a nitrogen atmosphere at a temperature of 160°C for 2 hours .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process is carried out in specialized reactors to maintain the required temperature and atmosphere .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions to yield reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for certain enzymes, leading to the formation of intermediate products that participate in various biochemical reactions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-{[(diethoxyphosphoryl)methyl]benzoate}
- Methyl 4-{[(diethoxyphosphoryl)oxy]ethyl}benzoate
- Methyl 4-{[(diethoxyphosphoryl)oxy]propyl}benzoate
Uniqueness
Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields, including its role as an intermediate in organic synthesis and its potential use in pharmaceutical research .
Propiedades
Número CAS |
166977-94-2 |
|---|---|
Fórmula molecular |
C13H19O6P |
Peso molecular |
302.26 g/mol |
Nombre IUPAC |
methyl 4-(diethoxyphosphoryloxymethyl)benzoate |
InChI |
InChI=1S/C13H19O6P/c1-4-17-20(15,18-5-2)19-10-11-6-8-12(9-7-11)13(14)16-3/h6-9H,4-5,10H2,1-3H3 |
Clave InChI |
GMGFTZJUJJDYPI-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(OCC)OCC1=CC=C(C=C1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1',1''-[Nitrilotri(4,1-phenylene)]tris[3-(prop-2-en-1-yl)pyrrolidine-2,5-dione]](/img/structure/B12555128.png)
![N~1~,N~1~,N~2~-Tris[(pyridin-2-yl)methyl]benzene-1,2-diamine](/img/structure/B12555134.png)

![Acetic acid;(2,6-dimethyl-6-bicyclo[3.1.1]hept-2-enyl)methanol](/img/structure/B12555148.png)
![[Methylenedi(2,1-phenylene)]bis(diphenylphosphane)](/img/structure/B12555160.png)

![[(Anthracen-2-yl)methylidene]propanedinitrile](/img/structure/B12555170.png)
![2-[(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methanesulfonyl]thiophene](/img/structure/B12555171.png)
![1,3-Difluoro-5-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene](/img/structure/B12555179.png)
![2-[(3-Chloropropanoyl)oxy]ethyl prop-2-enoate](/img/structure/B12555180.png)
![5-Bromo-1-methoxy[1,1'-biphenyl]-2(1H)-one](/img/structure/B12555187.png)

![Pyrido[3,4-c][1,8]naphthyridine](/img/structure/B12555204.png)

